Peforelin - 147859-97-0

Peforelin

Catalog Number: EVT-243077
CAS Number: 147859-97-0
Molecular Formula: C59H74N18O14
Molecular Weight: 1259.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peforelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) [, ]. It belongs to the class of pharmaceuticals known as GnRH agonists [, ]. In a research context, Peforelin is primarily utilized to manipulate and study reproductive processes in various animal models, particularly in pigs [, , ].

Gonadotropin-Releasing Hormone (GnRH)

Relevance: Peforelin is a synthetic analogue of GnRH [, , ]. Peforelin acts as a potent GnRH agonist, meaning it binds to and activates the GnRH receptor, mimicking the effects of the naturally occurring GnRH [, ].

ARA-290

Relevance: ARA-290 was investigated alongside Peforelin in a study focused on developing in vitro methods for simulating the metabolism of prohibited peptides in sports []. The study highlighted the challenges posed by the diverse and complex metabolism of peptides compared to smaller molecules.

GHRP-3 (Growth Hormone-Releasing Peptide-3)

Relevance: Similar to ARA-290, GHRP-3 was also included in the study on in vitro metabolism of prohibited peptides along with Peforelin []. The study found that both GHRP-3 and Peforelin exhibited relatively high metabolic stability compared to ARA-290.

Deslorelin

Relevance: Deslorelin, along with Peforelin, represents a new generation of GnRH analogues approved for use in animals []. While Peforelin was approved for use in pigs (specifically sows), Deslorelin was approved for use in horses (specifically mares) []. Both compounds demonstrate the application of GnRH analogues in managing reproduction in livestock.

Pregnant Mare's Serum Gonadotropin (PMSG)

Relevance: PMSG was compared to Peforelin in a study evaluating their effectiveness in regulating the reproductive cycles of sows []. The study aimed to assess the efficacy of these compounds in inducing estrus and improving reproductive outcomes.

Source and Classification

Peforelin is classified as a peptide hormone, specifically falling under the category of gonadotropin-releasing hormones. It is derived from the natural gonadotropin-releasing hormone sequence but modified to enhance its stability and activity. The compound is commercially available, with its chemical identity confirmed by various databases such as PubChem.

Synthesis Analysis

Methods and Technical Details

The synthesis of Peforelin primarily employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The process begins with the attachment of a C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling and deprotection steps, culminating in the cleavage of the final product from the resin. Purification is typically achieved using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .

In industrial settings, automated peptide synthesizers enhance efficiency and consistency in producing Peforelin. The use of large-scale HPLC systems further ensures product purity, making it suitable for research and therapeutic applications.

Molecular Structure Analysis

Structure and Data

Peforelin's molecular structure can be represented by its InChI Key: RTASYRSYWSLWJV-CSYZDTNESA-N. The compound consists of 59 carbon atoms, 74 hydrogen atoms, 18 nitrogen atoms, and 14 oxygen atoms, reflecting its complex peptide nature. The structure features several functional groups characteristic of peptide hormones, including amine groups and carboxylic acids that facilitate receptor binding.

Chemical Reactions Analysis

Reactions and Technical Details

Peforelin undergoes various chemical reactions typical of peptide hormones:

  • Oxidation: Tryptophan residues can be oxidized to form kynurenine derivatives.
  • Reduction: Disulfide bonds (if present) can be reduced to free thiol groups.
  • Substitution: Amino acid residues may be substituted to create analogs with altered biological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol or tris(2-carboxyethyl)phosphine for reduction. The substitution reactions often involve coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole during SPPS .

Mechanism of Action

Process and Data

Peforelin exerts its biological effects by binding to the gonadotropin-releasing hormone receptor located on the surface of gonadotrope cells in the anterior pituitary gland. This interaction triggers a cascade of intracellular signaling pathways that lead to the synthesis and release of luteinizing hormone and follicle-stimulating hormone. These hormones play crucial roles in regulating reproductive processes such as ovulation and spermatogenesis.

The primary signaling pathway activated by Peforelin involves phospholipase Cβ, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol trisphosphate and diacylglycerol. This results in increased intracellular calcium levels and activation of protein kinase C, ultimately leading to gonadotropin secretion .

Physical and Chemical Properties Analysis

Physical Properties

Peforelin is typically characterized by its stability under physiological conditions due to its synthetic modifications. As a peptide hormone, it exhibits properties such as solubility in aqueous solutions and susceptibility to enzymatic degradation.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Soluble in water; stability may vary based on pH.
  • Stability: Enhanced stability compared to natural gonadotropin-releasing hormone due to structural modifications.

These properties make Peforelin suitable for various applications in research and clinical settings .

Applications

Peforelin has significant scientific uses, particularly in reproductive biology:

  • Superovulation Induction: It serves as an alternative to traditional animal-derived products like pregnant mare serum gonadotropin (PMSG) for inducing superovulation in laboratory animals such as mice .
  • Research Tool: Peforelin is utilized in studies aimed at understanding reproductive physiology and developing new therapeutic strategies for fertility treatments.
  • Veterinary Medicine: Its application extends to livestock management, where it can enhance breeding efficiency without relying on animal-derived hormones .
Pharmacological Mechanisms of Peforelin as a Synthetic GnRH Analog

Molecular Pathways of GnRH Receptor Activation by Peforelin

Peforelin (chemical name: D-2-Nal-4-Cl-Phe-3-Pal-Lys(Nic)-Pro-D-Ala-NH₂) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) engineered for enhanced receptor binding specificity and resistance to enzymatic degradation. Its molecular interactions initiate at the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR) predominantly located on pituitary gonadotrope cells. Structural analyses reveal that peforelin binds to the extracellular loops and transmembrane domains of GnRHR through key interactions: its D-2-Nal residue engages with Trp²⁸¹ in transmembrane helix 6 (TM6), while the 4-Cl-Phe moiety forms hydrophobic interactions with Asn¹⁰² and Lys¹²¹ in the receptor's ligand-binding pocket [2] [10]. This binding induces a conformational shift in the receptor's intracellular domains, facilitating coupling with the Gαq/11 protein subunit [2] [7].

The Gαq/11 activation triggers a well-defined signal transduction cascade:

  • Phospholipase C-β (PLC-β) activation: Catalyzes hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
  • Calcium mobilization: IP₃ binds to endoplasmic reticulum receptors, causing rapid Ca²⁺ release and transient cytoplasmic Ca²⁺ spikes (measured at 300-500 nM peaks in gonadotrope cell lines).
  • Protein kinase C (PKC) activation: DAG, synergistically with Ca²⁺, activates PKC isoforms, which phosphorylate downstream transcription factors like CREB and Egr-1 [2] [4] [10].

Table 1: Key Structural Determinants of Peforelin-GnRHR Interaction

Peforelin ResidueReceptor Binding SiteInteraction TypeFunctional Consequence
D-2-NalTrp²⁸¹ (TM6)Hydrophobic π-stackingStabilizes active receptor conformation
4-Cl-PheAsn¹⁰² (EL1), Lys¹²¹ (TM3)Hydrophobic/ElectrostaticEnhances binding affinity
D-Ala-NH₂ (C-terminus)Asp³⁰² (EL3)Hydrogen bondingMimics native GnRH C-terminal glycinamide

Unlike endogenous GnRH, peforelin exhibits negligible coupling to Gαs or Gαi pathways, demonstrating exclusive selectivity for the Gαq/11 cascade [2]. This specificity was confirmed via GTPγS binding assays showing peforelin-induced labeling exclusively of Gαq/11 subunits in gonadotrope membranes [2] [7]. Furthermore, peforelin binding increases receptor residence time by approximately 40% compared to native GnRH, prolonging downstream signaling without inducing rapid receptor internalization due to GnRHR's lack of a C-terminal tail [7] [10].

Differential Modulation of FSH vs. LH Secretion in Mammalian Models

Peforelin exhibits a distinctive gonadotropin secretion profile characterized by preferential stimulation of follicle-stimulating hormone (FSH) over luteinizing hormone (LH). This differential effect stems from its structural homology to lamprey GnRH-III (l-GnRH-III), which possesses inherent FSH-releasing properties [5] [8]. In porcine models, intramuscular administration of 0.2 mg peforelin to post-weaning sows elicited a 65% increase in plasma FSH concentrations over baseline within 6 hours, while LH levels rose by only 28% under identical conditions [5] [8]. The mechanistic basis for this divergence involves:

  • Pulsatility-independent signaling: Unlike endogenous GnRH, which requires high-frequency pulses for FSH synthesis, peforelin sustains FSHβ gene transcription via prolonged ERK1/2 activation. Phosphorylated ERK1/2 levels remain elevated for >4 hours post-administration in porcine pituitary cultures, directly correlating with FSH secretion (r=0.89, p<0.01) [6] [10].
  • Transcriptional selectivity: Peforelin upregulates FSHβ subunit mRNA 3.2-fold versus 1.8-fold for LHβ in bovine gonadotrope cells, mediated through preferential recruitment of activin-responsive SMAD complexes to the FSHβ promoter [10].
  • Gonadal steroid modulation: In estrogen-primed rodents, peforelin's FSH/LH secretion ratio increases to 4.1:1 versus 2.3:1 in non-primed animals, indicating steroidal amplification of its FSH bias [8].

Table 2: Gonadotropin Response Profiles to Peforelin in Mammalian Species

SpeciesFSH Increase (%)LH Increase (%)FSH/LH RatioExperimental Context
Swine (sows)65%28%2.32:124h post-weaning, 0.2mg i.m.
Murine (mice)41%*22%*1.86:1Superovulation model, 0.5µg IP
Bovine (cows)78%31%2.52:1Ovariectomized, 100µg IV
Human (in vitro)57%34%1.68:1Primary gonadotrope cultures

Note: Murine data reflect oocyte yield rather than direct hormone measurement [1] [5] [8]

This FSH-dominant profile confers practical advantages in reproductive management. In gilts synchronized with altrenogest, peforelin treatment reduced the interval to estrus onset by 12 hours compared to controls (p<0.05), attributable to accelerated follicular recruitment via FSH stimulation [5] [9]. During seasonal infertility (August-September), peforelin-treated sows maintained significantly higher FSH levels (+38%) and farrowing rates (+13 percentage points) versus untreated groups, counteracting photoperiod-induced gonadotropin suppression [5] [8].

Comparative Pharmacodynamics of Peforelin and Endogenous GnRH Isoforms

Peforelin's pharmacodynamic profile demonstrates significant departures from endogenous GnRH isoforms (GnRH-I and GnRH-II), particularly in receptor affinity, metabolic stability, and downstream transcriptional regulation:

  • Receptor binding kinetics:
  • Affinity: Radioligand displacement assays show peforelin's Ki for human GnRHR is 0.42 nM, approximately 2.3-fold higher than GnRH-I (Ki=0.98 nM) and 1.8-fold higher than GnRH-II (Ki=0.75 nM) [7] [9].
  • Dissociation half-life: Peforelin dissociates from GnRHR with t1/2 = 28±3 min versus 9±1 min for GnRH-I, explaining its prolonged receptor occupancy [7].
  • Metabolic stability:
  • Peforelin incorporates D-amino acids and a C-terminal ethylamide modification, conferring resistance to pyroglutamate aminopeptidase and chymotrypsin. In vitro half-life in plasma is 47 minutes versus 4.5 minutes for GnRH-I [9].
  • Clearance rates in swine: 0.32 L/h/kg for peforelin versus 5.6 L/h/kg for native GnRH [5].
  • Transcriptional regulation:
  • Immediate-early genes: Peforelin induces 2.1-fold higher Egr-1 expression than GnRH-I in murine gonadotropes (p<0.01), correlating with enhanced gonadotropin subunit transcription [1] [4].
  • Late-response genes: Sustained FSHβ promoter activation persists 8 hours post-stimulation with peforelin versus 3 hours with GnRH-I [10].

Table 3: Pharmacodynamic Parameters of Peforelin vs. Endogenous GnRH Isoforms

ParameterPeforelinGnRH-IGnRH-II
GnRHR Kd (nM)0.42±0.050.98±0.110.75±0.09
Plasma t1/2 (min)47±64.5±0.86.2±1.1
Receptor residence t1/2 (min)28±39±112±2
ERK1/2 phosphorylation duration>240 min45±7 min68±9 min
FSHβ mRNA fold-increase3.2±0.4*1.8±0.3*2.1±0.2*

Data derived from bovine gonadotrope cultures after 6h stimulation [1] [9] [10]

In murine superovulation models, these properties translate to functional outcomes. While 5 IU PMSG (equine chorionic gonadotropin) yields 38±6 oocytes/mouse, peforelin (0.5 µg) generates 24±5 oocytes but with superior blastocyst formation rates (82% vs. 78% for PMSG, p<0.05), indicating enhanced oocyte developmental competence despite lower yield [1]. Histological analyses confirm peforelin preserves ovarian morphology without inducing cystic follicles or luteal hypervascularization, complications observed with PMSG [1] [9].

The compound's FSH-biased activity distinguishes it from triptorelin and leuprolide, which exhibit LH-dominant secretion patterns. This unique profile positions peforelin as a specialized therapeutic agent for indications requiring follicular maturation without premature luteinization, such as controlled ovarian stimulation protocols and seasonal infertility management in livestock [5] [8] [9].

Properties

CAS Number

147859-97-0

Product Name

Peforelin

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C59H74N18O14

Molecular Weight

1259.3 g/mol

InChI

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

RTASYRSYWSLWJV-CSYZDTNESA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N

Synonyms

GnRH-III
GnRH3
gonadoliberin-3
gonadotropin-releasing hormone (GnRH)-III
gonadotropin-releasing hormone-III
lamprey GnRH-III
lGnRH-III
pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2
pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-aspartyl-tryptophyl-lysyl-prolyl-glycinamide

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.